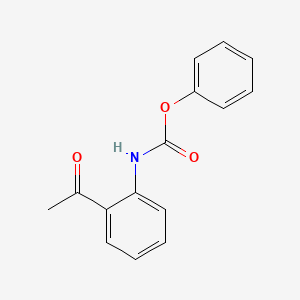

phenyl N-(2-acetylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl N-(2-acetylphenyl)carbamate is a chemical compound with the molecular formula C15H13NO3 . It has a molecular weight of 255.27 .

Synthesis Analysis

The synthesis of phenyl N-(2-acetylphenyl)carbamate and similar compounds has been studied . The reaction of hydroxy-substituted benzaldehydes with phenylisocyanate is known to take various pathways depending on the mutual location of the hydroxy and aldehyde groups on the benzene ring . A phosgene-free flow-system synthesis of carbamates in the reaction of various amines with dimethyl carbonate has also been presented .Molecular Structure Analysis

The molecular structure of phenyl N-(2-acetylphenyl)carbamate consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

The chemical reactions of phenyl N-(2-acetylphenyl)carbamate have been explored in the context of aminolysis . The reaction of 4-formylphenyl-N-phenylcarbamate oxime with allyl-N-phenylcarbamate in the presence of chloramine T in refluxing EtOH has been studied .Wissenschaftliche Forschungsanwendungen

- Phenyl N-(2-acetylphenyl)carbamate is a carbamate compound that can cyclize to form heterocyclic compounds. Researchers have used it as a precursor to study the kinetics and mechanism of intramolecular cyclization, leading to the formation of 3-methyl-4H-1,3-benzoxazin-2(3H)-ones . Understanding these cyclization reactions contributes to organic synthesis strategies.

- Researchers have synthesized O-phenyl-N-aryl carbamates, similar in structure to phenyl N-(2-acetylphenyl)carbamate, and screened them against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These studies explore potential enzyme inhibition properties.

- Phenyl N-(2-acetylphenyl)carbamate derivatives may exhibit biological activity. While not extensively studied, its carbamate functionality suggests potential antimicrobial or other bioactive properties .

- Researchers have identified phenyl N-(2-acetylphenyl)carbamate using 1H- and 13C-NMR spectroscopy . Further spectroscopic investigations could provide insights into its behavior and interactions.

Organic Synthesis and Cyclization Studies

Enzyme Inhibition Studies

Biologically Active Compounds

Spectroscopic Studies

Eigenschaften

IUPAC Name |

phenyl N-(2-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(17)13-9-5-6-10-14(13)16-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCVLICVKSKZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(2-acetylphenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)

![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)